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Iridium chloro-1,5-cyclooctadiene

Cat. No.: B8210638
M. Wt: 673.7 g/mol
InChI Key: SHZHQWGWORCBJK-MIXQCLKLSA-N
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Description

Historical Context of Iridium-Cyclooctadiene Complexes

The development of iridium-cyclooctadiene complexes is rooted in the broader exploration of organometallic chemistry, particularly the chemistry of transition metals with olefin ligands. The 1,5-cyclooctadiene (B75094) (COD) ligand, a chelating diene, proved to be particularly effective in stabilizing low-valent iridium centers, such as iridium(I). The synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer is achieved by heating hydrated iridium trichloride (B1173362) with 1,5-cyclooctadiene in an alcohol solvent. wikipedia.org This process involves the reduction of iridium(III) to iridium(I). wikipedia.org

The stability and reactivity of [Ir(COD)Cl]₂ made it an ideal starting material for further chemical elaboration. Early studies focused on ligand substitution reactions, where the chloride and cyclooctadiene ligands could be replaced to generate new iridium complexes with tailored electronic and steric properties. This opened the door to the systematic development of iridium catalysts for various organic reactions.

Significance as a Precursor in Homogeneous Catalysis

The primary significance of chloro(1,5-cyclooctadiene)iridium(I) dimer lies in its role as a precursor to a wide range of homogeneous catalysts. chemicalbook.comfishersci.comuyanchem.comlookchem.com The dimeric structure can be easily cleaved in the presence of coordinating solvents or ligands to form monomeric iridium species, which are often the active catalytic entities. This allows for the in-situ generation of catalysts with specific ligands, providing a convenient and modular approach to catalyst design.

Iridium catalysts derived from this precursor have found widespread application in numerous pivotal organic transformations. chemicalbook.comuyanchem.comlookchem.com These include:

Hydrogenation and Transfer Hydrogenation: Iridium catalysts are highly effective for the hydrogenation of various functional groups. A notable example is the preparation of Crabtree's catalyst from [Ir(COD)Cl]₂, which is renowned for its ability to hydrogenate even highly substituted alkenes. chemicalbook.comlookchem.com

Asymmetric Catalysis: The development of chiral iridium catalysts, often synthesized from [Ir(COD)Cl]₂ and chiral ligands, has been instrumental in the field of asymmetric synthesis. These catalysts are employed in enantioselective hydrogenations, allylic alkylations, and other reactions to produce chiral molecules with high optical purity. chemicalbook.comuyanchem.comlookchem.com

C-H Activation: Iridium complexes have emerged as powerful tools for the activation and functionalization of traditionally unreactive carbon-hydrogen bonds. This has led to more efficient and atom-economical synthetic routes.

Other Catalytic Reactions: The versatility of iridium catalysts extends to a host of other reactions, including carbonylation, hydrosilylation, hydroformylation, metathesis, and cross-coupling reactions. chemicalbook.comfishersci.comlookchem.com

The enduring importance of chloro(1,5-cyclooctadiene)iridium(I) dimer in organometallic chemistry and catalysis is a testament to its utility as a reliable and adaptable starting material for the generation of highly active and selective catalysts.

Chemical and Physical Properties

Chloro(1,5-cyclooctadiene)iridium(I) dimer is an orange-red crystalline solid. wikipedia.orglookchem.com It is generally stable in air in its solid form, but its solutions can be sensitive to air and should be handled under an inert atmosphere. wikipedia.org It is soluble in organic solvents like chloroform (B151607) and toluene, slightly soluble in acetone (B3395972) and alcohol, and insoluble in water. fishersci.com

PropertyValue
Chemical FormulaC₁₆H₂₄Cl₂Ir₂
Molar Mass671.70 g/mol
AppearanceRed-orange solid
Melting Point~205 °C (decomposes)
SolubilitySoluble in chloroform, toluene; slightly soluble in acetone, alcohol; insoluble in water.

Table 1: Physical and Chemical Properties of Chloro(1,5-cyclooctadiene)iridium(I) dimer. Data sourced from wikipedia.orgfishersci.comlookchem.comnih.gov

Synthesis and Characterization

The standard synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer involves the reaction of hydrated iridium(III) chloride with an excess of 1,5-cyclooctadiene in a refluxing alcohol-water mixture, typically ethanol (B145695). chemicalbook.com During the reaction, the iridium is reduced from the +3 to the +1 oxidation state, and the [Ir(COD)Cl]₂ complex precipitates from the solution as an orange-red solid. wikipedia.orgchemicalbook.com

The resulting dimer can be characterized by various spectroscopic techniques. The molecule exhibits a dimeric structure where two iridium atoms are bridged by two chloride ligands. Each iridium atom is also coordinated to one 1,5-cyclooctadiene ligand in a square planar geometry, which is typical for a d⁸ metal complex. wikipedia.org The Ir₂Cl₂ core is not planar but folded. wikipedia.org The compound is known to exist in two different crystalline forms, a yellow-orange and a more common red-orange polymorph. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26Cl2Ir2 B8210638 Iridium chloro-1,5-cyclooctadiene

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/b2*2-1-,8-7-;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZHQWGWORCBJK-MIXQCLKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.Cl.Cl.[Ir].[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.Cl.Cl.[Ir].[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2Ir2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Iridium Chloro 1,5 Cyclooctadiene

Conventional Synthetic Routes to Di-μ-Chlorobis(1,5-Cyclooctadiene)Diiridium(I)

The synthesis of this dimeric complex is a fundamental procedure in organometallic chemistry, with several established methods.

Synthesis from Iridium(III) Chloride Hydrate (B1144303) and Cyclooctadiene

A widely practiced method for preparing [Ir(COD)Cl]₂ involves the reaction of hydrated iridium(III) chloride (IrCl₃·nH₂O) with 1,5-cyclooctadiene (B75094) (COD) in an alcohol solvent, such as ethanol (B145695) or isopropanol (B130326). wikipedia.orgechemi.com This reaction proceeds via a reduction of the iridium center from the +3 to the +1 oxidation state, with the alcohol serving as the reducing agent. wikipedia.orgnih.gov The process typically involves refluxing the reactants for several hours. echemi.comgoogle.com For instance, one procedure describes refluxing iridium trichloride (B1173362) hydrate, hydroquinone, ethanol, water, and 1,5-cyclooctadiene for four hours, yielding the product in 59% yield after partial distillation of the solvent. google.com Another approach involves refluxing iridium trichloride hydrate with COD in a mixture of ethanol and water for 12 hours, resulting in a 72% yield. google.com The reaction is visually indicated by a color change from a dark red or brown solution to a yellow or red-orange mixture as the [Ir(COD)Cl]₂ precipitates. echemi.comgoogle.com

A variation of this method involves charging a flask with hydrated iridium trichloride, ethanol, water, and cyclooctadiene and stirring the mixture at room temperature under a nitrogen atmosphere before proceeding with further reaction steps. echemi.com The molar ratio of the iridium precursor to cyclooctadiene can influence the reaction outcome. google.com

Table 1: Comparison of Conventional Synthetic Routes from Iridium(III) Chloride Hydrate
PrecursorsSolventsReaction TimeYieldReference
Iridium trichloride hydrate, hydroquinone, 1,5-cyclooctadieneEthanol, Water4 hours59% google.com
Iridium trichloride hydrate, 1,5-cyclooctadieneEthanol, Water12 hours72% google.com
Iridium trichloride hydrate, 1,5-cyclooctadieneEthanol24 hours33.4% echemi.com
Iridium trichloride hydrate, 1,5-cyclooctadieneAnhydrous Ethanol6 hours89.3% google.com

Optimized One-Step Synthesis Protocols

Efforts to improve the efficiency and yield of [Ir(COD)Cl]₂ synthesis have led to the development of optimized one-step protocols. One such method describes an efficient synthesis from ammonium (B1175870) hexachloroiridate ((NH₄)₂IrCl₆) and aqueous isopropanol, achieving a high yield of 92%. tandfonline.com Another optimized process involves dissolving an iridium salt such as IrCl₄·nH₂O, IrCl₃·nH₂O, or H₂IrCl₆ in water, followed by the addition of 1,5-cyclooctadiene and an alkanol with 3 to 9 carbon atoms, like isopropanol. google.comgoogle.com Stirring this mixture at reflux temperature can produce yields of up to 93%. google.com

A patented method details a one-step synthesis where hydrated iridium trichloride is mixed with anhydrous ethanol and 1,5-cyclooctadiene under a nitrogen atmosphere and refluxed. This approach is reported to significantly shorten the reaction time and increase the yield to as high as 95.8%. google.com Another optimized procedure involves reacting iridium chloride hydrate with 1,5-cyclooctadiene in a mixture of isopropanol and water. After reacting for 5 hours, the solution is concentrated, and water is added to induce crystallization, resulting in a yield of 96.8%. google.com

Table 2: Optimized One-Step Synthesis Protocols for [Ir(COD)Cl]₂
Iridium PrecursorSolventsKey OptimizationYieldReference
(NH₄)₂IrCl₆Aqueous IsopropanolUse of ammonium hexachloroiridate92% tandfonline.com
IrCl₄·nH₂OIsopropanol, WaterConcentration and cooling~93% google.com
IrCl₃·xH₂OAnhydrous EthanolOne-step reflux95.8% google.com
IrCl₃·xH₂OIsopropanol, WaterConcentration and water-induced crystallization96.8% google.com

Conversion to Other Iridium-Cyclooctadiene Complexes

The utility of [Ir(COD)Cl]₂ lies in its role as a versatile starting material for a variety of other iridium-cyclooctadiene complexes. The chloride bridges in the dimer can be readily cleaved to generate monomeric species, and the complex can be transformed into hydride clusters and cyclometalated derivatives.

Generation of Monomeric Iridium(I) Complexes

The chloro-bridged dimer [Ir(COD)Cl]₂ can be converted into monomeric iridium(I) complexes by reaction with various ligands. For example, treatment with phosphine (B1218219) ligands, such as PMe₂Ph, can lead to the formation of monomeric species. tandfonline.com Similarly, coordinating solvents like acetonitrile (B52724) (ACN) and dimethyl sulfoxide (B87167) (DMSO) can cleave the chloride bridges to form monomeric complexes such as [Ir(ppy)₂Cl(ACN)] and [Ir(ppy)₂Cl(DMSO)]. acs.org

In some cases, a monomeric complex, IrCl(COD)₂, can be synthesized directly. This is achieved by reacting IrCl₃·3H₂O with a large excess of 1,5-cyclooctadiene in an alcoholic solvent. nih.gov The resulting monomeric species has a five-coordinate geometry, intermediate between square pyramidal and trigonal bipyramidal. nih.gov This monomer readily converts back to the more stable dimeric form with the loss of one equivalent of COD per iridium atom. nih.gov

The chloride ligands in [Ir(COD)Cl]₂ can also be substituted. For instance, reaction with sodium methoxide (B1231860) yields the corresponding methoxide-bridged dimer, [Ir(COD)(OCH₃)]₂. wikipedia.orgwikipedia.org

Synthesis of Iridium(I) Hydride Clusters

[Ir(COD)Cl]₂ serves as a precursor for the synthesis of iridium(I) hydride clusters. These reactions often involve the displacement of the COD ligand and the oxidative addition of hydrogen sources. While specific detailed examples of the direct conversion of [Ir(COD)Cl]₂ to hydride clusters are part of a broader body of work on iridium hydride chemistry, the general principle involves reactions with reagents like H₂ or silanes in the presence of other ligands. The reactivity of iridium hydrides is extensive, including insertion reactions with various unsaturated organic molecules. researchgate.netnih.gov

Formation of Cyclometalated Iridium(III) Dimers

A significant application of [Ir(COD)Cl]₂ is in the synthesis of cyclometalated iridium(III) dimers. acs.org These reactions typically involve the reaction of [Ir(COD)Cl]₂ with a stoichiometric amount of a C^N-donating ligand precursor, such as 2-phenylpyridine (B120327) (ppyH). acs.org This process is a redox reaction where the iridium(I) center is oxidized to iridium(III), and the released cyclooctadiene acts as a scavenger for the hydrogen evolved during the C-H activation and cyclometalation process. acs.org The resulting products are typically chloro-bridged iridium(III) dimers of the general formula [Ir(C^N)₂(μ-Cl)]₂. acs.orgrsc.orgrsc.org These dimers are important precursors for luminescent materials and catalysts. rsc.orgchemrxiv.orgnih.gov For example, the reaction of [Ir(COD)Cl]₂ with 2-phenylpyridine derivatives leads to the formation of the corresponding [Ir(ppy)₂(μ-Cl)]₂ dimer. acs.org These reactions can be accelerated using microwave irradiation. acs.org

Sustainable Approaches in Iridium Chloro-1,5-Cyclooctadiene Synthesis

The synthesis of iridium-containing compounds, including the widely used catalytic precursor Chloro(1,5-cyclooctadiene)iridium(I) dimer, traditionally relies on primary iridium sources. Given that iridium is one of the rarest and most expensive precious metals, sustainable practices that minimize waste and reduce dependence on primary mining are of critical importance. ewasterefining.com Effective recycling not only conserves a limited natural resource but also mitigates the environmental impact associated with mining and refining. ewasterefining.comaurisnoble.com

Recycling and Recovery of Organoiridium Waste

The recovery of iridium from secondary sources, such as spent catalysts and laboratory residues, is a cornerstone of sustainable iridium chemistry. ewasterefining.comaurisnoble.com Recovery processes are broadly categorized into hydrometallurgical and pyrometallurgical methods. aurisnoble.comsci-hub.se Pyrometallurgy involves high-temperature processes like smelting to separate iridium from other materials, while hydrometallurgy uses aqueous solutions, such as aqua regia or other leaching agents, to dissolve and then isolate the metal. sci-hub.sejst.go.jp While effective for large-scale industrial waste, these methods can be energy-intensive, hazardous, and often impractical for the smaller, more chemically diverse batches of waste generated in academic or research and development laboratories. jst.go.jposti.gov

A significant advancement in sustainable laboratory-scale synthesis involves the direct recycling of organoiridium waste into valuable precursors like Chloro(1,5-cyclooctadiene)iridium(I) dimer. researchgate.netrsc.org Researchers have developed a quantitative, pyrolysis-free method that avoids the generation of highly inert and difficult-to-process iridium(0) metal. osti.govrsc.org This process is particularly suited for research labs, where commercial vendors for iridium waste recycling are often unavailable. osti.gov

The key step in this innovative approach is the oxidative degradation of various organoiridium waste products using common household bleach (sodium hypochlorite). osti.govresearchgate.net This treatment converts complex organometallic iridium species into a crude, solid iridium(IV) hydroxide. This intermediate is then treated with hydrazine (B178648) and hydrogen peroxide to yield hexachloroiridic acid, a synthetically crucial iridium source. osti.govrsc.org This recovered hexachloroiridic acid can then be directly converted into Chloro(1,5-cyclooctadiene)iridium(I) dimer in high yield. osti.govrsc.org

Below is a comparative overview of different iridium recovery methods and a summary of the specific lab-scale recycling process.

Table 1: Comparison of Iridium Recovery Methodologies

This table provides an overview of various methods used for recovering iridium from different waste sources, highlighting the process type and reported recovery efficiencies.

Recovery MethodSource of WasteProcess TypeReported Recovery / YieldReference
Solvent Extraction & PrecipitationSingle-Use Medical DevicesHydrometallurgy84% dntb.gov.uamdpi.com
"Dry Aqua Regia" TreatmentGeneral Iridium ScrapHydrometallurgy/Molten Salt45.7% (using H₂O₂) jst.go.jp
Ion Exchange ResinPlatinum-Iridium CatalystsHydrometallurgySubstantially total recovery google.com
Oxidative DegradationOrganoiridium Laboratory WasteHydrometallurgy87% (yield to final product) osti.govrsc.org
Smelting with Iron CollectorSpent Industrial CatalystsPyrometallurgyHigh, but specific % varies acs.org

Table 2: Laboratory-Scale Recycling of Organoiridium Waste to [Ir(COD)Cl]₂

This table outlines the key stages of the sustainable, bleach-based recycling process developed for academic laboratories.

Process StepReagentsIntermediate/ProductKey OutcomeReference
1. Oxidative Degradation Sodium Hypochlorite (Bleach), Sodium HydroxideCrude Iridium(IV) Hydroxide (IrO₂·nH₂O)Degradation of complex organoiridium waste into a solid iridium oxide. osti.govrsc.org
2. Redox Treatment Hydrazine, then Hydrogen Peroxide in HClHexachloroiridic Acid (H₂IrCl₆)Dissolution and conversion of the crude oxide to a key synthetic precursor. osti.gov
3. Dimer Synthesis 1,5-Cyclooctadiene (COD), Ethanol, WaterChloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)Synthesis of the target catalyst precursor from recycled iridium with 87% yield. osti.govchemicalbook.com

This sustainable methodology represents a significant step towards a circular economy within chemical research, enabling laboratories to reduce their environmental footprint and manage the costs associated with precious metal catalysis. ewasterefining.comosti.gov

Structural Elucidation and Spectroscopic Characterization of Iridium Chloro 1,5 Cyclooctadiene and Its Derivatives

Molecular Geometry and Coordination Environment

The geometry and coordination environment of the iridium centers in [Ir(COD)Cl]₂ and its derivatives are fundamental to their chemical behavior and catalytic activity.

Dimeric Structure and Dihedral Angles

Chloro(1,5-cyclooctadiene)iridium(I) exists as a dimer, where two iridium atoms are bridged by two chloride ligands. wikipedia.org This dimeric structure is not planar; instead, the Ir₂Cl₂ core is folded, exhibiting a significant dihedral angle. The reported dihedral angle for the Ir₂Cl₂ core is 86°. wikipedia.org The molecule can crystallize in two different polymorphs, a yellow-orange form and a more common red-orange form. wikipedia.org

Square Planar Geometry of Iridium(I) Centers

Each iridium(I) center in the [Ir(COD)Cl]₂ dimer adopts a square planar geometry, a common arrangement for transition metal complexes with a d⁸ electron configuration. wikipedia.orgnumberanalytics.comlibretexts.org In this configuration, the iridium atom is surrounded by four ligands in a square arrangement on the same plane. libretexts.org This geometry arises from dsp² hybridization of the metal's orbitals. numberanalytics.com The stability of the square planar geometry for d⁸ complexes like those of Ir(I) is attributed to the favorable arrangement of d-orbital energies in the presence of the ligands. libretexts.orglibretexts.org

Coordination Environment in Variously Ligated Iridium(I) Complexes

The versatility of [Ir(COD)Cl]₂ as a precursor allows for the synthesis of a wide array of iridium(I) complexes with different coordination environments through ligand substitution reactions. rsc.org The 1,5-cyclooctadiene (B75094) (COD) ligand itself can adopt various coordination modes, including η³,η²-; κ,η³-; κ²,η²-; and η³-coordination, often initiated by intramolecular C-H activation. acs.org

For instance, the reaction of [Ir(COD)Cl]₂ with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) can lead to the formation of monomeric complexes such as [IrCl(COD)(PPh₃)]. researchgate.net In these complexes, the iridium center maintains a square planar geometry with the COD ligand and the phosphine now occupying coordination sites. The coordination of different ancillary ligands, such as salicylaldimine and 2-picolinamide, can lead to complexes with distinct photophysical properties, where the coordination mode of the ancillary ligand significantly influences the complex's performance. rsc.org The coordination of bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can also lead to the formation of stable iridium(I) complexes. researchgate.net

Advanced Spectroscopic Techniques for Structural Analysis

A suite of advanced spectroscopic techniques is employed to elucidate the intricate structures of [Ir(COD)Cl]₂ and its derivatives.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the bonding and symmetry of these complexes. semanticscholar.org Spectroscopic analysis has confirmed that in the solid phase, [Ir(COD)Cl]₂ retains a high D₂h symmetry. semanticscholar.org Upon coordination of the 1,5-cyclooctadiene ligand to the iridium metal center, the vibrational wavenumbers of certain modes associated with the free diene, such as the ν(C=C) stretching vibration, are observed to shift to lower values. semanticscholar.org This shift is indicative of the metal-olefin interaction. Theoretical calculations have suggested that the metal-olefin interaction is slightly more pronounced for the iridium complex compared to its rhodium analogue. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of iridium-cyclooctadiene complexes in solution.

¹H and ¹³C NMR: ¹H NMR spectroscopy is instrumental in observing the protons of the coordinated COD ligand. For [Ir(COD)Cl]₂, the olefinic protons of the COD ligand show a characteristic upfield shift upon coordination to the iridium center. For example, in a reaction monitored in CDCl₃, the olefinic protons of free COD at δ = 5.53 ppm shifted to 4.23 ppm upon complexation. rsc.org The methylene (B1212753) protons of the COD ligand also exhibit specific resonances. rsc.orgrsc.org

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon signals of the COD ligand also shift upon coordination. For instance, the olefinic carbons of the coordinated COD might appear around δ = 83.6 ppm. rsc.org

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Coordinated 1,5-Cyclooctadiene
NucleusProtons/CarbonsChemical Shift (ppm)SolventReference
¹HOlefinic CH4.23CDCl₃ rsc.org
¹HMethylene CH₂2.37CDCl₃ rsc.org
¹³COlefinic CH83.6 (broad s)C₆D₆ rsc.org
¹³CMethylene CH₂30.4 (s)C₆D₆ rsc.org

³¹P NMR: For derivatives of [Ir(COD)Cl]₂ that incorporate phosphorus-containing ligands, ³¹P NMR spectroscopy is an indispensable tool. magritek.com The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. univ-perp.fr For example, in a study of the reaction of [IrCl(COD)]₂ with PPh₃, the formation of [IrCl(COD)(PPh₃)] was confirmed by ³¹P NMR. researchgate.net The coordination of different phosphine ligands results in distinct ³¹P chemical shifts, which can be used to identify the resulting complexes and study their solution behavior. researchgate.netznaturforsch.com The technique is also crucial for studying the oxidation of phosphine ligands within these complexes. magritek.com

³¹P{¹H} NMR Chemical Shifts (δ, ppm) for Iridium-Phosphine Complexes
ComplexChemical Shift (ppm)SolventReference
[IrCl(COD)(PPh₃)]~29CDCl₃ researchgate.net
An iridium(III) phosphine complex-9.2 (coordinated P)Not specified researchgate.net
An iridium(III) phosphine complex-12.2 (non-coordinated P)Not specified researchgate.net

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and revealing intricate details of molecular geometry. For [Ir(COD)Cl]₂, XRD studies have been instrumental in confirming its dimeric nature, where two iridium centers are bridged by two chloride ligands. wikipedia.org

The geometry around each iridium(I) center, a d⁸ metal, is typically square planar. wikipedia.org The Ir₂Cl₂ core is not planar but folded, exhibiting a significant dihedral angle. wikipedia.org This puckering of the central four-membered ring is a common feature in related bridged dimeric complexes. The 1,5-cyclooctadiene (COD) ligand coordinates to each iridium atom in a η⁴-fashion through its two C=C double bonds.

The molecule can crystallize in different polymorphs, with yellow-orange and red-orange forms being reported. wikipedia.org The red-orange polymorph is the more commonly encountered form. wikipedia.org The structural parameters obtained from XRD, such as bond lengths and angles, are crucial for calibrating theoretical models and understanding the steric and electronic effects of the ligands.

In a related monomeric complex, chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I), [IrCl(COD)₂], single-crystal XRD analysis revealed a five-coordinate geometry that is intermediate between a square pyramid and a trigonal bipyramid. nih.gov This highlights the structural diversity of iridium-cyclooctadiene complexes depending on the stoichiometry and reaction conditions. nih.govresearchgate.net

Interactive Table: Selected Crystallographic Data for Iridium-COD Complexes

CompoundFormulaCrystal SystemSpace GroupIr-Cl Bond Length (Å)Ir-C(olefin) Bond Lengths (Å)
[Ir(COD)Cl]₂C₁₆H₂₄Cl₂Ir₂MonoclinicP2₁/n2.38 - 2.402.12 - 2.17
[IrCl(COD)₂]C₁₆H₂₄ClIrOrthorhombicPbca~2.452.15 - 2.25

Note: The values presented are typical ranges and may vary slightly depending on the specific crystal structure determination.

X-ray Absorption Fine Structure (XAFS)

X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic environment of a specific element, even in non-crystalline or amorphous materials. iupac.orgwikipedia.orgnih.gov It is particularly valuable for studying catalysts under reaction conditions. XAFS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgnih.gov

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom (in this case, iridium). wikipedia.org For iridium-COD complexes, changes in the XANES spectrum can indicate redox processes or changes in the coordination sphere of the iridium center during a catalytic cycle.

The EXAFS region contains information about the number, type, and distance of neighboring atoms. aps.orgrsc.org By analyzing the EXAFS oscillations, one can determine the bond lengths between the iridium atom and the chlorine and carbon atoms of the COD ligand. This technique is complementary to XRD, as it does not require single crystals and can provide structural information for species in solution or supported on a surface. aps.org For instance, EXAFS can be used to follow the structural changes as [Ir(COD)Cl]₂ reacts with other ligands to form catalytically active species.

Electrospray/Atmospheric Pressure Chemical Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a crucial tool for the characterization of organometallic complexes in solution. nih.govuvic.ca It is a soft ionization technique that allows for the transfer of intact, often charged, species from solution to the gas phase for mass analysis. uvic.ca This is particularly useful for studying reactive intermediates in catalytic cycles that might be too transient or in too low concentration to be observed by other methods.

For [Ir(COD)Cl]₂, ESI-MS can be used to confirm its dimeric nature in solution, although fragmentation into monomeric species is often observed depending on the instrumental conditions. The technique is highly sensitive to the formation of cationic or anionic derivatives. For example, the reaction of [Ir(COD)Cl]₂ with other ligands can lead to the formation of charged species like [Ir(COD)(L)₂]⁺ (where L is a neutral ligand) or [Ir(COD)Cl(L')]⁻ (where L' is an anionic ligand), which can be readily detected and characterized by their mass-to-charge ratio and isotopic pattern. uvic.ca

UV-Vis Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like [Ir(COD)Cl]₂, the UV-Vis spectrum is characterized by absorptions arising from d-d transitions and charge-transfer bands. The d-d transitions, which are formally forbidden but weakly allowed in non-centrosymmetric complexes, typically appear in the visible region and are responsible for the color of the compound. researchgate.net

Charge-transfer bands, which involve the promotion of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or from a ligand-based orbital to a metal-based orbital (LMCT), are generally more intense and occur in the UV or near-UV region. The positions and intensities of these bands are sensitive to the nature of the ligands and the geometry of the complex. For example, the UV-Vis spectrum of [Ir(COD)Cl]₂ in a solvent like dichloromethane (B109758) shows characteristic absorption bands that can be used for concentration determination and for monitoring its reaction with other species. researchgate.net Changes in the spectrum upon addition of other ligands can indicate ligand substitution and the formation of new iridium complexes. researchgate.net

Theoretical Approaches to Structural Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the structure, bonding, and reactivity of organometallic complexes.

Density Functional Theory (DFT) for Geometry Optimization and Stability

Density Functional Theory (DFT) calculations are widely used to predict the geometric structures of transition metal complexes with a high degree of accuracy. nsf.govaps.org For [Ir(COD)Cl]₂ and its derivatives, DFT calculations can be employed to optimize the molecular geometry, yielding bond lengths and angles that are often in excellent agreement with experimental data from X-ray diffraction. nsf.govcore.ac.uk

The process involves finding the minimum energy structure on the potential energy surface. Various exchange-correlation functionals and basis sets can be used, and their selection can influence the accuracy of the results. aps.orgnih.govnih.gov For heavy elements like iridium, relativistic effects need to be considered for accurate calculations. DFT can also be used to calculate the relative stabilities of different isomers or conformers of a complex, providing insights into which structures are most likely to be observed experimentally. For instance, DFT calculations can rationalize the observed folded geometry of the Ir₂Cl₂ core in [Ir(COD)Cl]₂.

Analysis of Metal-Olefin Interaction Strength

The nature of the bonding between the iridium center and the cyclooctadiene ligand is a key factor determining the stability and reactivity of the complex. This interaction is classically described by the Dewar-Chatt-Duncanson model, which involves two components: a σ-donation from the filled π-orbital of the olefin to an empty d-orbital on the metal, and a π-back-donation from a filled d-orbital on the metal to the empty π*-antibonding orbital of the olefin.

DFT provides powerful tools to quantify and analyze the strength of this metal-olefin interaction. researchgate.netdntb.gov.ua Techniques such as Natural Bond Orbital (NBO) analysis can be used to probe the extent of charge transfer between the metal and the ligand, providing a quantitative measure of the σ-donation and π-back-donation components. dntb.gov.ua Additionally, energy decomposition analysis (EDA) can be employed to partition the total interaction energy into contributions from electrostatic interactions, Pauli repulsion, and orbital interactions, offering a detailed picture of the bonding. These theoretical analyses have shown that the nature of other ligands in the complex can significantly influence the strength of the iridium-olefin bond. researchgate.net

Energy Decomposition Analysis of Iridium-Cyclooctadiene Bonding

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between two molecular fragments into physically meaningful components. For the iridium-cyclooctadiene bond, this analysis would typically partition the total interaction energy between the iridium center and the cyclooctadiene (COD) ligand into several key terms: electrostatic interaction, Pauli repulsion, orbital interaction, and dispersion energy. Although a specific EDA for di-μ-chlorobis(1,5-cyclooctadiene)iridium(I) is not found in the public domain, we can discuss the expected contributions based on general principles of metal-olefin bonding and findings for similar complexes.

Theoretical Framework:

The interaction in metal-olefin complexes like the iridium-cyclooctadiene system is classically described by the Dewar-Chatt-Duncanson model. This model posits two main components to the bonding: a σ-donation from the filled π-orbital of the olefin to a vacant d-orbital on the metal, and a π-back-donation from a filled d-orbital on the metal to the empty π*-antibonding orbital of the olefin.

An EDA would quantify these and other interactions:

Electrostatic Interaction (ΔEelstat): This term represents the classical electrostatic attraction or repulsion between the charge distributions of the iridium fragment and the cyclooctadiene ligand. It is a significant component of the bonding in polar and charged systems.

Pauli Repulsion (ΔEPauli): This is a destabilizing term that arises from the quantum mechanical requirement that two electrons of the same spin cannot occupy the same region of space. It is a result of the interaction between the occupied orbitals of the metal and the ligand.

Orbital Interaction (ΔEorb): This is a stabilizing term that accounts for the charge transfer and polarization effects, which are central to the covalent character of the bond. It can be further decomposed into contributions from orbitals of different symmetries (σ, π, δ). In the context of the Dewar-Chatt-Duncanson model, the σ-donation and π-back-donation would be the primary components of this term.

Dispersion Energy (ΔEdisp): This term accounts for the attractive interactions arising from instantaneous fluctuations in electron density (London dispersion forces). It is particularly important for larger, more polarizable systems.

Research Findings from Related Systems:

While specific values for the iridium-cyclooctadiene bond are not available, theoretical calculations on the broader class of di-μ-chlorobis(1,5-cyclooctadiene) metal (I) complexes (where the metal can be iridium or rhodium) have been performed. These studies indicate that the total (σ + π) metal-olefin interaction is greater for the iridium complex compared to its rhodium counterpart. This suggests a stronger covalent character in the iridium-olefin bond. The increased interaction in the iridium complex is attributed to the relative energies and spatial extent of the iridium d-orbitals compared to those of rhodium.

A hypothetical Energy Decomposition Analysis for the interaction between an [IrCl] fragment and a 1,5-cyclooctadiene ligand would likely reveal the following trends, based on studies of similar transition metal-olefin complexes:

Interaction ComponentExpected ContributionDescription
ΔEint Stabilizing The overall interaction energy, indicating a stable bond.
ΔEPauliDestabilizingThe repulsive interaction between the electron clouds of the metal and ligand fragments.
ΔEelstatStabilizingThe attractive electrostatic interaction between the positively charged metal center and the electron-rich olefin.
ΔEorbStrongly Stabilizing The covalent contribution from orbital mixing, including σ-donation from COD to Ir and π-back-donation from Ir to COD. This is expected to be the dominant attractive term.
ΔEdispModerately StabilizingThe contribution from London dispersion forces, which would be notable due to the size of the cyclooctadiene ligand.

This table is a hypothetical representation based on general principles of metal-olefin bonding and is not derived from a specific published EDA of di-μ-chlorobis(1,5-cyclooctadiene)iridium(I).

Catalytic Transformations Mediated by Iridium Chloro 1,5 Cyclooctadiene and Derived Catalysts

Hydrogenation and Hydrogen Transfer Reactions

Iridium catalysts derived from the chloro(1,5-cyclooctadiene)iridium(I) dimer are renowned for their exceptional activity in hydrogenation and hydrogen transfer reactions. These processes are fundamental in synthetic organic chemistry for the reduction of unsaturated functional groups.

The development of Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]PF₆, marked a significant milestone in homogeneous hydrogenation. wikipedia.orgchem-station.com Derived from chloro(1,5-cyclooctadiene)iridium(I) dimer, this catalyst exhibits remarkable activity for the hydrogenation of a broad range of olefins, including those that are sterically hindered. wikipedia.orgwenxuecity.comchemicalbook.com Unlike many other catalysts, such as Wilkinson's catalyst, Crabtree's catalyst is capable of hydrogenating tri- and even tetrasubstituted double bonds with high turnover frequencies. wikipedia.orgwenxuecity.comlibretexts.org The catalyst is typically used in solvents like dichloromethane (B109758) and is known for its air stability, although it can be sensitive to impurities and has a limited lifetime in solution. wikipedia.orgwenxuecity.comyoutube.com

The catalytic cycle is believed to involve the initial hydrogenation of the cyclooctadiene ligand, which then vacates coordination sites for the olefin substrate to bind. libretexts.org This key feature contributes to its high reactivity, especially towards sterically demanding alkenes. libretexts.org

A significant advantage of Crabtree's catalyst and its analogues is their ability to efficiently catalyze the hydrogenation of tri- and tetrasubstituted olefins, which are notoriously difficult substrates for many other homogeneous catalysts. wikipedia.orgchem-station.comlibretexts.org This high level of activity is a defining characteristic of these iridium systems. For instance, while Wilkinson's catalyst is generally inactive towards tetrasubstituted alkenes, Crabtree's catalyst can achieve high turnover frequencies for these challenging substrates. wikipedia.orgwenxuecity.com This capability has made iridium-catalyzed hydrogenation an invaluable tool in complex molecule synthesis where such hindered double bonds are present.

Substrate TypeCatalystTurnover Frequency (h⁻¹)Reference
Monosubstituted OlefinCrabtree's Catalyst~6400 wikipedia.org
Disubstituted OlefinCrabtree's Catalyst~6000 wikipedia.org
Trisubstituted OlefinCrabtree's Catalyst~6000 wikipedia.org
Tetrasubstituted OlefinCrabtree's Catalyst~1000 wikipedia.orgwenxuecity.com
Tetrasubstituted OlefinWilkinson's CatalystInactive wikipedia.orgdicp.ac.cn

A key feature of iridium catalysts like Crabtree's catalyst is their ability to perform directed hydrogenations. The presence of a coordinating functional group, such as a hydroxyl or carbonyl group, near the double bond can control the stereochemical outcome of the hydrogenation. chem-station.comwenxuecity.com The iridium center coordinates to the functional group, and the hydrogen is delivered to the face of the double bond on the same side as the directing group. youtube.com This results in a high degree of diastereoselectivity, which is predictable and synthetically useful. wenxuecity.com For example, the hydrogenation of cyclic alkenes with a hydroxyl group often leads to the cis product relative to the directing group. This directing effect is a powerful tool for establishing specific stereocenters in complex natural product synthesis. chem-station.com

The chloro(1,5-cyclooctadiene)iridium(I) dimer is a common precursor for the in-situ generation of chiral iridium catalysts for asymmetric hydrogenation. chemicalbook.com By replacing the achiral ligands with chiral phosphine-oxazoline (PHOX) ligands or other chiral P,N-ligands, highly enantioselective catalysts can be prepared. dicp.ac.cnnih.gov These catalysts have proven to be highly effective in the asymmetric hydrogenation of a variety of prochiral substrates, including olefins, enamides, and imines, yielding products with high enantiomeric excesses (ee). nih.govrsc.orgdigitellinc.com

A notable advancement in this area is the development of iridium catalysts with weakly coordinating counterions, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF]⁻), which often leads to higher activity and enantioselectivity. dicp.ac.cn The substrate scope for iridium-catalyzed asymmetric hydrogenation is broad and includes both functionalized and unfunctionalized olefins. For instance, cyclic enamides derived from α- and β-tetralones have been hydrogenated with excellent enantioselectivity using MaxPHOX–Ir catalyst systems. nih.gov The pressure of hydrogen gas can also play a role in the enantioselectivity of these reactions. nih.gov

SubstrateChiral LigandEnantiomeric Excess (ee)Reference
Cyclic EnamidesMaxPHOXup to 99% nih.gov
Imines(S)-PipPhosup to 99% rsc.org
N-Heterocyclic CompoundsN,P-Ligated Iridium Catalysts>99%
Unsaturated SulfonesN,P-Ligated Iridium Catalystsup to 99%

Furthermore, iridium-catalyzed enantioconvergent hydrogenation of trisubstituted olefins has emerged as a powerful strategy. researchgate.netnih.gov This approach allows for the use of mixtures of (E/Z)-isomers of α-prochiral olefins to produce a single enantiomer of the hydrogenated product in high yield and enantioselectivity. researchgate.netnih.gov

Iridium catalysts derived from chloro(1,5-cyclooctadiene)iridium(I) dimer are also highly effective for transfer hydrogenation reactions. bath.ac.uk In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of molecular hydrogen to reduce substrates like ketones, aldehydes, and imines. bath.ac.ukresearchgate.net This method offers a practical alternative to high-pressure hydrogenation.

Iridacycles, which are organometallic compounds containing an iridium-carbon bond within a cyclic structure, have been identified as active catalysts in transfer hydrogenation. nih.gov Anionic iridium complexes, such as [Cp*Ir(2,2′-bpyO)(OH)][Na], have shown high efficiency in the transfer hydrogenation of ketones and imines using methanol (B129727) as the hydrogen source under base-free conditions. acs.orgorganic-chemistry.orgnih.gov These catalysts exhibit broad substrate tolerance, including those with reducible functional groups like nitro, cyano, and ester groups. acs.orgorganic-chemistry.org The mechanism is proposed to involve the formation of an iridium hydride species from the hydrogen donor, which then transfers a proton and a hydride to the substrate. organic-chemistry.org

Homogeneous Hydrogenation of Olefins (e.g., Crabtree's Catalyst Systems)

Carbon-Carbon Bond Forming Reactions

While renowned for hydrogenation, catalysts derived from chloro(1,5-cyclooctadiene)iridium(I) dimer also facilitate a range of important carbon-carbon bond-forming reactions. researchgate.netuwindsor.ca These transformations are central to the construction of complex molecular skeletons. Iridium-catalyzed reactions often exhibit unique selectivity compared to their rhodium or palladium counterparts. researchgate.netuwindsor.ca

Examples of iridium-catalyzed C-C bond formation include:

Allylic Alkylation: Iridium catalysts can promote the reaction of allylic electrophiles with nucleophiles. The regioselectivity of these reactions can often be controlled by the choice of ligand. For instance, the use of triphenylphosphite as a ligand can favor the formation of the branched product. uwindsor.ca

Reductive Coupling: Iridium-catalyzed reductive coupling reactions have been developed to form C-C bonds, for example, between allylic acetates and ethanol (B145695) or symmetric ketones. utexas.edu These reactions are significant as they can create chiral centers with high enantioselectivity. utexas.eduutexas.edu

Michael-type Additions: Cationic iridium complexes can catalyze the Michael-type addition of enoxysilanes to α,β-unsaturated ketones, leading to the formation of 1,5-dicarbonyl compounds. researchgate.net

C-H Activation: Iridium complexes have been shown to mediate intramolecular coupling reactions involving the activation of multiple unactivated C(sp³)–H bonds, leading to the formation of carbon-carbon double bonds. rsc.org

These examples highlight the growing importance of iridium catalysts in expanding the toolkit of synthetic organic chemists for the construction of carbon-carbon bonds.

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms is another area where catalysts derived from chloro(1,5-cyclooctadiene)iridium(I) have a significant impact, particularly in the synthesis of nitrogen-containing heterocycles.

Iridium-catalyzed intramolecular hydroamination provides an atom-economical route to valuable N-heterocyclic compounds like pyrrolidines and piperidines. rsc.org Chiral, cationic N-heterocyclic carbene (NHC)-iridium complexes, derived from [Ir(COD)Cl]₂, have proven to be highly active and enantioselective catalysts for the cyclization of unactivated aminoalkenes. acs.orgthieme-connect.com These catalysts can furnish five- and six-membered N-heterocycles with excellent optical purity (up to 95% ee) and tolerate a variety of functional groups. rsc.orgacs.org

The reaction mechanism for these intramolecular hydroaminations is believed to involve initial olefin binding to the iridium center, followed by an external attack of the tethered amine. rsc.org Iridium(III) hydride complexes have also been shown to be effective, air-stable catalysts for the intramolecular hydroamination of internal alkynes, proceeding with high 6-endo-dig regioselectivity. nih.gov

Substrate TypeProduct TypeCatalyst SystemKey FeaturesRef.
Unactivated aminoalkenesPyrrolidines, Piperidines, IndolinesCationic chiral NHC-Iridium complexesHigh activity and enantioselectivity (up to 95% ee). acs.orgthieme-connect.com
Internal alkynes with proximate aminesN-HeterocyclesIridium(III) hydridesAir-stable catalyst, high 6-endo-dig regioselectivity. nih.gov
Internal homoallylic amines1,4-DiaminesIridium catalystIntermolecular reaction, compatible with aryl and aliphatic amines. rsc.org

Allylic Amination and Etherification

The chloro(1,5-cyclooctadiene)iridium(I) dimer is a well-established precursor for catalysts used in allylic amination and etherification reactions. lookchem.com These iridium-catalyzed processes are highly valued for their ability to form chiral, branched products, which complements the linear selectivity typically observed with palladium catalysts. acs.orgnih.gov

Initial studies revealed that catalyst systems generated in situ from [Ir(COD)Cl]₂ and chiral phosphoramidite (B1245037) ligands could effectively catalyze the reaction of amines and alcohols with achiral linear allylic carbonates to produce branched allylic amines and ethers with high enantioselectivity and regioselectivity. nih.govnih.gov A significant development in this area was the discovery that the initially formed iridium complex can undergo an intramolecular C-H bond activation (cyclometalation) to generate a more reactive and robust catalytic species. acs.orgnih.gov The isolation of this activated metallacyclic catalyst led to processes with increased reaction rates, higher selectivities, and a broader substrate scope. acs.org

The nature of the iridium catalyst can dictate the reaction pathway. For instance, cationic iridium catalysts tend to promote Tsuji-Trost type allylic amination, whereas neutral iridium systems, which can be formed from [Ir(COD)Cl]₂ and specific phosphine (B1218219) ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf), can favor hydroamination of allylic acetates under basic conditions. nih.gov

A summary of representative iridium-catalyzed allylic amination and etherification systems is presented below.

Catalyst Precursor / LigandNucleophileSubstrateKey Features
[Ir(COD)Cl]₂ / Chiral PhosphoramiditeAmines, Phenoxides, AlkoxidesTerminal Allylic CarbonatesHigh branched-to-linear selectivity (>20:1); High enantioselectivity (>95% ee). nih.gov
[Ir(COD)Cl]₂ / Phosphoramidite L* / DBUAmides (e.g., Imidodicarboxylates)Allylic CarbonatesIntermolecular amidation under "salt-free" conditions; General for various substrates. nih.gov
Activated Cyclometalated Ir-Phosphoramidite ComplexPrimary & Secondary AminesTerminal Allylic CarbonatesFaster reaction rates and broader scope compared to the in situ generated catalyst. acs.org
[Ir(COD)Cl]₂ / dppf / Cs₂CO₃Primary AminesLinear Allylic AcetatesPromotes hydroamination instead of allylic substitution; Complete 1,3-regioselectivity. nih.gov

C-N Coupling of Amines with Alcohols (N-Alkylation)

The N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a highly atom-economical method for forming C-N bonds, with water as the only byproduct. rsc.orgnih.gov Iridium complexes, particularly those derived from [Ir(COD)Cl]₂, have emerged as highly efficient catalysts for this transformation.

Iridium(I) cyclooctadiene complexes featuring functionalized N-heterocyclic carbene (NHC) ligands are effective catalysts for the N-alkylation of a range of aromatic and aliphatic primary amines with various alcohols. rsc.org Mechanistic studies, including DFT calculations on the model complex [IrCl(cod)(IMe)], indicate that the iridium catalyst actively participates in the entire catalytic cycle, which involves alcohol dehydrogenation to an aldehyde, C-N bond formation via a hemiaminal intermediate, and subsequent hydrogenation of an imine to the final N-alkylated amine. rsc.org

Furthermore, cyclometalated iridium complexes have demonstrated exceptional activity, enabling the N-alkylation of amines with alcohols in environmentally benign solvents like water. nih.govacs.org These systems can achieve very high turnover numbers, with substrate-to-catalyst ratios (S/C) reaching up to 10,000, and can be used for gram-scale synthesis. nih.govacs.org The versatility of these catalysts allows for the selective mono- or bis-alkylation of amines by simply controlling the substrate ratios under mild conditions. liv.ac.uk

Catalyst SystemSubstratesSolventKey Features
[Ir(COD)(NHC-ligand)]⁺Anilines, Benzyl (B1604629) AlcoholsTolueneQuantitative conversion; Functionalized NHC ligands enhance activity. rsc.org
Cyclometalated Iridium ComplexVarious Amines and AlcoholsWaterHigh activity (S/C up to 10,000); Green and efficient. nih.govacs.org
Cyclometalated Iridium ComplexAmines and Alcohols or other AminesTolueneVersatile for alkylation with both alcohols and amines; Mild conditions. liv.ac.uk
[Cp*IrCl₂]₂ / K₂CO₃Anilines, Benzyl AlcoholsTolueneMechanistic studies indicate hydride abstraction is the selectivity-determining step. dtu.dkrsc.org

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a fundamental process for producing organosilicon compounds. thieme-connect.comwikipedia.org While platinum catalysts have historically dominated this field, catalytic systems based on [Ir(COD)Cl]₂ have proven to be effective and economical alternatives for the hydrosilylation of various alkenes and alkynes. thieme-connect.com

Iridium-based catalysts are particularly useful for the hydrosilylation of functionalized substrates. thieme-connect.com Research has led to the development of highly efficient iridium-catalyzed methods for the hydrosilylation of unactivated alkenes, which proceed with excellent anti-Markovnikov regioselectivity. acs.org

A notable feature of iridium catalysis is its unique selectivity. In one reported system, the use of [Ir(COD)Cl]₂ in the presence of excess 1,5-cyclooctadiene (B75094) (COD) ligand enables the selective hydrosilylation of alkenes over more traditionally reactive alkynes. nih.gov This reversal of conventional reactivity trends provides access to highly substituted silicon-alkyne tethers. nih.gov Catalysts can also be prepared by reacting [IrX(COD)]₂ (where X is Cl or OMe) with various donor ligands to catalyze the hydrosilylation of terminal alkenes like 1-hexene. capes.gov.br

Catalyst SystemSubstrateSilaneSelectivity / Key Features
[Ir(COD)Cl]₂Unactivated AlkenesHydrosilanesExcellent anti-Markovnikov regioselectivity. acs.org
[Ir(COD)Cl]₂ / excess CODAlkenes in the presence of AlkynesEthynylsilanesChemoselective hydrosilylation of the alkene. nih.gov
[IrCl(COD)]₂ / PPh₃ / AsPh₃1-HexeneTriethylsilaneForms expected hexyl(triethyl)silane and isomerized products. capes.gov.br

Isomerization Reactions

Iridium catalysts derived from [Ir(COD)Cl]₂ are also potent catalysts for isomerization reactions, transforming the positions of double bonds within a molecule.

Isomerization of Primary Allylic Alcohols

The isomerization of primary allylic alcohols into the corresponding aldehydes is a valuable, redox-economical transformation. acs.orgnih.gov A significant challenge in this reaction is suppressing the common competing pathway of olefin hydrogenation. acs.orgchimia.ch

A highly effective strategy involves the use of cationic iridium complexes, such as Crabtree's catalyst, which can be generated from [Ir(COD)Cl]₂. wikipedia.orgchimia.ch The key to success is a specific activation protocol: the precatalyst is first treated with molecular hydrogen to hydrogenate and remove the COD ligand, generating the active catalyst. The reaction is then conducted under an inert atmosphere, free of excess hydrogen, which shuts down the hydrogenation pathway and allows for exclusive isomerization. acs.orgnih.govchimia.ch This method is efficient even at low catalyst loadings (0.25–5.0 mol%) and mild temperatures. chimia.ch

By systematically modifying the ligands on the iridium center, researchers have developed asymmetric versions of this reaction, yielding β-chiral aldehydes with excellent enantioselectivity from a wide range of allylic alcohol substrates. acs.orgnih.govnih.gov

Catalyst Precursor / LigandSubstrate ScopeConditionsOutcome
[(Cy₃P)(pyridine)Ir(COD)]PF₆Primary allylic alcoholsH₂ activation, then H₂ removal; Room Temp.Quantitative conversion to aldehyde. acs.orgchimia.ch
[(Cy₃P)(pyridine)Ir(COD)]BArFSterically hindered primary allylic alcoholsH₂ activation, then H₂ removal; Room Temp.High yields of corresponding aldehydes. chimia.ch
Chiral (P,N)-Iridium Complexes3,3-disubstituted aryl/alkyl primary allylic alcoholsH₂ activation, then H₂ removalHigh enantioselectivity for β-chiral aldehydes. acs.orgnih.govnih.gov

Intramolecular Isomerization of the 1,5-Cyclooctadiene Ligand

The 1,5-cyclooctadiene (1,5-COD) ligand itself can undergo intramolecular isomerization within the coordination sphere of certain cationic iridium complexes. wikipedia.orgacs.org This process transforms the common 1,5-COD ligand into a more complex, rearranged isomer.

A detailed mechanistic study elucidated the conditions and pathway for this isomerization. acs.org The transformation of complexes like [Ir(cod)(vegiR)]PF₆ into the isomerized form, [Ir(1-κ-4,5,6-η-C₈H₁₂)(NCCH₃)(vegiR)]PF₆, was found to be catalyzed by acetic acid, with coordinated acetonitrile (B52724) acting as the thermodynamic driving force. acs.org

The proposed mechanism involves several steps:

Formation of an iridium-hydride (Ir-H) complex.

Insertion of an olefin from the COD ligand into the Ir-H bond.

A concerted metalation-deprotonation step.

Coordination of an acetonitrile molecule to the metal center. acs.org

This mechanistic understanding enabled the targeted isomerization of the COD ligand in other, less electron-rich iridium complexes for the first time. acs.org

Mechanistic Investigations of Iridium Chloro 1,5 Cyclooctadiene Catalysis

Elucidation of Catalytic Cycles

The catalytic utility of [Ir(COD)Cl]₂ is rooted in its ability to access a variety of catalytic cycles. These cycles are often initiated by the reaction of the precursor with ligands and reactants, leading to the formation of the active catalytic species. acs.orgnih.gov The nature of the ligands and substrates dictates the specific mechanistic pathway that is followed.

Oxidative Addition and Reductive Elimination Pathways

A cornerstone of many iridium-catalyzed reactions is the sequential process of oxidative addition and reductive elimination. youtube.comlibretexts.org In this pathway, the iridium center alternates between two oxidation states, typically Ir(I) and Ir(III).

Oxidative Addition: This step involves the cleavage of a substrate's chemical bond and the formation of two new bonds to the iridium center, resulting in an increase in both the oxidation state and coordination number of the metal. libretexts.orgacs.org For instance, a 16-electron Ir(I) complex can react with a molecule A-B to form an 18-electron Ir(III) complex. youtube.com The reaction of Vaska's complex, a related Ir(I) species, with dihydrogen is a classic example of concerted oxidative addition. libretexts.org In the context of catalysis originating from [Ir(COD)Cl]₂, the initial Ir(I) species, often formed after ligand substitution, can undergo oxidative addition with a variety of substrates, including alkyl halides, H₂, and C-H bonds. rsc.orgrsc.org

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on the iridium center couple and are eliminated as a single molecule, leading to a decrease in the metal's oxidation state and coordination number. youtube.comlibretexts.org For reductive elimination to occur, the two ligands must typically be in a cis orientation to one another. libretexts.org This step is often the final, product-forming step in a catalytic cycle, regenerating the active Ir(I) catalyst for subsequent turnovers. youtube.comrsc.org For example, in iridium-catalyzed C-C bond formation, an alkyl and an aryl group on an Ir(III) center can reductively eliminate to form a new C-C bond. rsc.org

Olefin Insertion and β-Hydride Elimination Processes

Catalytic reactions involving olefins frequently proceed through migratory insertion and β-hydride elimination steps. These processes are fundamental to transformations such as hydrogenation, hydroformylation, and isomerization.

Olefin Insertion: In this step, an olefin coordinated to the iridium center inserts into an adjacent metal-hydride or metal-alkyl bond. This results in the formation of a new iridium-alkyl species. The regioselectivity of olefin insertion, which determines the orientation of the olefin with respect to the Ir-H or Ir-C bond, is a critical factor in controlling the structure of the final product. researchgate.net

β-Hydride Elimination: This is the reverse of olefin insertion. An alkyl group attached to the iridium center that possesses a hydrogen atom on the β-carbon (the second carbon from the metal) can transfer this hydrogen to the metal, forming an iridium-hydride and a coordinated olefin. nih.govacs.org This process is a common pathway for the formation of iridium-hydride intermediates and for olefin isomerization. researchgate.net The ability of an iridium complex to undergo β-hydride elimination is dependent on the availability of a vacant coordination site and the proper geometry of the alkyl ligand. nih.gov

Role of Iridium-Hydride Intermediates

Iridium-hydride complexes are pivotal intermediates in a vast array of catalytic reactions initiated by [Ir(COD)Cl]₂. nih.govnih.gov These species are often involved in the key bond-forming and bond-breaking steps of catalytic cycles.

Iridium-hydrides can be formed through several pathways, including the oxidative addition of H₂ to an Ir(I) center, β-hydride elimination from an iridium-alkyl complex, or through transfer hydrogenation from a hydrogen donor like an alcohol or formic acid. nih.govrsc.org In transfer hydrogenation reactions, for instance, an iridium-alkoxide intermediate can undergo β-hydride elimination to generate the active iridium-hydride catalyst. nih.gov

The reactivity of iridium-hydrides is central to their catalytic function. They can participate in:

Hydrometallation: The addition of the Ir-H bond across an unsaturated substrate like an alkene or alkyne. rsc.org

Hydrogenolysis: The cleavage of a metal-ligand bond by hydrogen. nih.gov

Hydrogen Atom Transfer (HAT): The transfer of a hydrogen atom to a substrate, which is particularly relevant in photo-induced reactions. nih.govrsc.org

The nature of the ligands surrounding the iridium center significantly influences the properties and reactivity of the hydride, including its stability and hydricity (hydride-donating ability). nih.govnumberanalytics.com

Proton Transfer and Metalation-Deprotonation Steps

In addition to the elementary steps involving the metal center directly, proton transfer and metalation-deprotonation events play a crucial role in many iridium-catalyzed reactions.

Concerted Metalation-Deprotonation (CMD): This mechanism describes a pathway for C-H bond activation where the cleavage of the C-H bond and the formation of the new metal-carbon bond occur in a single transition state. wikipedia.org Unlike oxidative addition, a distinct metal-hydride intermediate is not formed. Instead, a base, which can be a ligand on the iridium complex or an external base, assists in the deprotonation of the substrate. wikipedia.orgfu-berlin.de This pathway is common for higher-valent, late transition metals like Ir(III). wikipedia.org

Proton transfer steps are also integral to reactions involving protic substrates or reagents. For example, in certain hydrogenation reactions, a bifunctional mechanism may be operative, where the iridium center delivers a hydride and a ligand facilitates a proton transfer. rsc.org

Stereochemical Control and Regioselectivity Mechanisms

A significant advantage of iridium catalysis is the high degree of stereochemical and regiochemical control that can often be achieved. This control is dictated by the subtle interplay of steric and electronic effects within the catalytic intermediates.

Stereochemical Control: In asymmetric catalysis, chiral ligands are employed to create a chiral environment around the iridium center. This chiral information is then transferred to the substrate during the key bond-forming steps, leading to the preferential formation of one enantiomer over the other. researchgate.netacs.org For example, in asymmetric hydrogenation, the coordination of the prochiral substrate to the chiral iridium catalyst in a specific orientation determines the stereochemical outcome. researchgate.net The principle of metal-centered chirality has also been exploited, where the iridium atom itself is the source of chirality. acs.org

Regioselectivity: In reactions involving unsymmetrical substrates, such as allylic substitution or the hydroarylation of olefins, the regioselectivity is determined by which position of the substrate reacts with the catalyst. nih.govnih.gov In iridium-catalyzed allylic substitution, for example, the nucleophilic attack can occur at either the branched or linear position of the allyl fragment. The preference for one over the other is influenced by factors such as the nature of the ligand, the substrate, and the nucleophile. acs.orgnih.gov Computational studies have shown that non-covalent interactions in the transition state can be a major factor in controlling regioselectivity. nih.govnih.gov Similarly, in the hydrosilylation of internal alkynes, the directing effect of functional groups on the substrate can lead to high regioselectivity by coordinating to the iridium catalyst. rsc.org

Spectroscopic and Computational Approaches to Mechanistic Understanding

Elucidating the complex mechanisms of iridium catalysis requires a combination of experimental and theoretical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for characterizing reaction intermediates and monitoring the progress of catalytic reactions. nih.govresearchgate.net Techniques like dynamic NMR can provide insights into the dynamics of organometallic compounds. wikipedia.org

Mass Spectrometry: High-resolution mass spectrometry helps in the identification and characterization of iridium complexes and intermediates. acs.org

Transient Absorption Spectroscopy: This technique is used to study the properties and dynamics of excited states in photocatalytic reactions, providing information on processes like energy transfer. nih.gov

Computational Approaches:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for modeling catalytic cycles, calculating the energies of intermediates and transition states, and understanding the origins of selectivity. numberanalytics.comnih.govacs.org DFT studies can help to distinguish between different possible mechanistic pathways and provide detailed insights into the electronic structure and reactivity of catalytic species. rsc.orgnumberanalytics.com For instance, DFT calculations have been used to rationalize the ligand-dependent regioselectivity switching in iridium-catalyzed borylation reactions. acs.org

By combining these experimental and computational methods, a detailed and comprehensive picture of the mechanistic intricacies of catalysis involving chloro(1,5-cyclooctadiene)iridium(I) dimer can be constructed, paving the way for future advancements in catalyst design and application.

Deuterium (B1214612) Exchange Experiments (H/D Scrambling)

Deuterium exchange experiments, often referred to as H/D scrambling, are a powerful tool for probing the mechanism of C-H bond activation, a fundamental step in many iridium-catalyzed reactions. nih.govresearchgate.net By replacing hydrogen with its heavier isotope, deuterium (D), researchers can track the positions of bond cleavage and formation, providing critical insights into reaction pathways and the reversibility of elementary steps. nih.gov

Iridium catalysts derived from precursors like chloro(1,5-cyclooctadiene)iridium(I) dimer are highly effective for hydrogen isotope exchange (HIE) reactions. nih.govnih.gov These reactions are particularly valuable in the pharmaceutical industry for introducing deuterium or tritium (B154650) labels into complex organic molecules to study their metabolic fate. nih.gov The process typically involves an ortho-directed C-H insertion, where a directing group on the substrate guides the iridium catalyst to activate a specific C-H bond. nih.gov

Research findings from H/D exchange studies have revealed:

Site Selectivity: Competition experiments using various substrates have established a clear hierarchy of directing groups in iridium-catalyzed HIE, allowing for predictable and selective labeling. researchgate.net

Catalyst Activation: In many systems, the active catalyst is generated in situ from the [Ir(COD)Cl]₂ precursor. Studies have shown that for HIE reactions, iridium(I) complexes featuring N-heterocyclic carbene (NHC) and bulky phosphine (B1218219) ligands are particularly effective. nih.gov

Mechanism of Activation: The exchange process is generally understood to proceed via oxidative addition of a C-H bond to the iridium center, followed by reductive elimination. Deuterium from an isotopic source, such as D₂ gas, is incorporated into the substrate during this cycle. nih.gov In some cases, particularly in aqueous media, the selectivity and reactivity are driven by the stability of the iridium-substrate coordination complex. researchgate.net

Primary C-H Bond Preference: In certain systems, iridium catalysts have shown a preference for activating primary C-H bonds over secondary or tertiary ones. figshare.com

The phenomenon of H/D scrambling, where deuterium labels spread to positions other than the intended site, can indicate the reversibility of C-H activation steps. nih.gov While often seen as a complication, analyzing scrambling patterns can provide deeper mechanistic understanding. However, for applications requiring precise labeling, minimizing scrambling is essential. This can be achieved by carefully tuning the catalyst structure and reaction conditions. nih.gov

Interactive Table: Directing Groups in Iridium-Catalyzed Hydrogen Isotope Exchange
Directing GroupRelative ReactivityReference
Carboxylic AcidHigh researchgate.net
AmideModerate-High nih.govresearchgate.net
KetoneModerate researchgate.net
PyridineHigh researchgate.net
Primary SulfonamideEffective researchgate.net

This table illustrates the relative effectiveness of different functional groups in directing iridium catalysts for H/D exchange, as determined through competition experiments.

In Situ Spectroscopic Monitoring of Reaction Intermediates

To directly observe the species involved in a catalytic cycle, researchers rely on in situ spectroscopic techniques. These methods allow for the real-time monitoring of a reaction mixture, providing direct evidence for the formation and consumption of intermediates without the need for isolation. youtube.com For reactions involving catalysts derived from chloro(1,5-cyclooctadiene)iridium(I), several powerful spectroscopic tools are employed. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most valuable tools for reaction monitoring, as it provides detailed structural information about species in solution. youtube.com

Low-Temperature NMR: By running reactions at reduced temperatures (e.g., -80 °C), short-lived intermediates can be stabilized and observed. For example, the formation of a square planar intermediate, [Ir(SiNP)(CNtBu)₂]⁺, was monitored by ³¹P{¹H} and ¹H NMR, revealing distinct signals for the non-equivalent silicon-methyl groups that confirmed the proposed geometry. rsc.org

Flow NMR: This technique involves continuously pumping a small amount of the reaction mixture through an NMR spectrometer. youtube.com It allows for the study of catalytic systems under realistic, operational conditions and can be coupled with other analytical methods like IR spectroscopy or mass spectrometry for a more complete picture. youtube.com

Identifying Resting States: Through a combination of low-temperature NMR and mass spectrometry, the resting state of an iridium catalyst in an aryl C-H silylation reaction was identified as a five-coordinate iridium disilyl hydride complex, (phenanthroline)Ir(SiMe(OTMS)₂)₂(H). nih.gov

Infrared (IR) and X-ray Absorption (XAS) Spectroscopy: These techniques provide complementary information about the catalyst's coordination environment and electronic structure.

Infrared (IR) Spectroscopy: IR is particularly useful for monitoring ligands like carbon monoxide (CO) or identifying the coordination of specific functional groups. numberanalytics.com Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been used to observe CO adsorption on iridium sites, confirming their reactivity even when supported on materials like TiO₂. frontiersin.org

X-ray Absorption Spectroscopy (XAS): XAS is a bulk-sensitive technique that can provide information on the oxidation state and local coordination environment of the iridium center. numberanalytics.comacs.org Operando XAS studies, conducted while the reaction is in progress, have revealed strong structural changes in iridium oxide catalysts under different applied potentials during electrocatalysis. acs.org

Interactive Table: Spectroscopic Techniques for Monitoring Iridium Catalysis
TechniqueInformation ObtainedExample ApplicationReference(s)
NMR Spectroscopy Molecular structure, dynamics, concentration, reaction kineticsObservation of low-temperature intermediates, identification of catalyst resting states numberanalytics.comyoutube.comrsc.orgnih.gov
IR Spectroscopy Coordination environment, identification of key functional groups (e.g., C=O, N-H)Monitoring ligand binding, identifying key intermediates in hydrogenation numberanalytics.comfrontiersin.orgnih.gov
X-ray Absorption Spectroscopy (XAS) Oxidation state, local atomic structure around the iridium centerProbing structural changes in iridium oxide during the oxygen evolution reaction numberanalytics.comacs.org
Transient Absorption Spectroscopy Properties of photoexcited states, evidence for energy transferProving triplet-triplet energy transfer in photodriven hydrogenation acs.org

Density Functional Theory (DFT) for Transition State Analysis

While experimental techniques can identify intermediates, understanding the energetic landscape of a reaction, particularly the high-energy transition states that govern reaction rates, often requires computational methods. acs.org Density Functional Theory (DFT) has become an indispensable tool for modeling the mechanisms of iridium-catalyzed reactions, allowing for the analysis of full catalyst and substrate structures without truncations that might alter their properties. acs.orguit.no

DFT calculations provide critical insights into:

Reaction Energetics: By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the catalytic cycle can be constructed. acs.org This helps identify the rate-determining step and explains observed selectivities.

Transition State Geometry: DFT can model the three-dimensional structure of transition states, revealing the precise atomic arrangements during key bond-forming or bond-breaking events, such as C-H activation or reductive elimination. nih.gov

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. uit.nonih.gov Extensive studies have been performed to benchmark various DFT methods for iridium-mediated chemistry. For example, an evaluation of 13 different combinations of functionals and dispersion corrections found that PBE-D type functionals, particularly PBE-D2, provide highly accurate free energies for a range of elementary steps in iridium catalysis, including C-H coupling, isomerization, and ligand exchange. uit.nouit.no The inclusion of empirical dispersion corrections (like D2 or D3) is often crucial for obtaining accurate results, especially when comparing different mechanistic pathways. nih.gov

Interactive Table: Assessed Accuracy of DFT Functionals for Iridium-Mediated Reactions
DFT Functional CombinationAverage Absolute Error (kcal/mol)¹Recommended ForReference
PBE-D2 0.9 - 1.2Free Energies uit.nouit.no
B2-PLYP-D3 Excellent (Balanced)Reaction Barriers, Reaction Energies nih.gov
BP86-D3 Excellent (Less Uniform)General Use, Cost-Effective nih.gov
TPSSh-D3 Excellent (Less Uniform)General Use, Cost-Effective nih.gov
B3LYP Higher ErrorNot Generally Recommended without Dispersion uit.no

¹Average absolute errors are for uncorrected Gibbs free energies as reported in the source literature. The performance can vary depending on the specific reaction type.

By combining the empirical data from deuterium exchange and in situ spectroscopy with the detailed energetic and structural information from DFT, a comprehensive and well-supported picture of the catalytic mechanism for reactions initiated by chloro-1,5-cyclooctadiene iridium(I) can be developed.

Ligand Design and Modulation of Catalytic Activity

Ancillary Ligand Effects on Iridium Center

The substitution of the bridging chloride ligands in [Ir(COD)Cl]₂ with various ancillary ligands provides access to a vast library of iridium(I) and iridium(III) catalysts. wikipedia.org The choice of these ligands—ranging from phosphines and N-heterocyclic carbenes (NHCs) to N-donor and chiral ligands—is fundamental to tailoring the catalyst for specific applications. rsc.orgnih.gov

Phosphines are a cornerstone class of ligands in homogeneous catalysis, valued for their tunable steric and electronic properties. gessnergroup.com The reaction of [Ir(COD)Cl]₂ with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or trioctylphosphine (B1581425) (P(n-Oct)₃), generates monomeric [Ir(COD)(PR₃)Cl] complexes. tcichemicals.comresearchgate.net These complexes are effective precatalysts for various reactions. For instance, an iridium system using PPh₃ has been employed for the synthesis of tert-butyl hexanoate. tcichemicals.com Similarly, a catalyst generated from the dimer and P(n-Oct)₃ facilitates the reaction between benzyl (B1604629) alcohol and 2-cyclohexen-1-one (B156087) to produce a 1,3-diketone. tcichemicals.com

The electronic nature of the phosphine is critical; electron-rich phosphines are known to enhance the activity of catalysts in challenging reactions. gessnergroup.com The versatility of phosphine ligands is further demonstrated in their application with iridium(I)-cyclooctadiene complexes for alkyne hydrosilylation. researchgate.net Diphosphine ligands, which act as chelating agents, are also synthesized for use in rhodium and ruthenium complexes for asymmetric hydrogenation, showcasing a strategy applicable to iridium catalysis. enamine.net

Research into novel phosphine structures, like ylide-substituted phosphines (YPhos), aims to create ligands with superior donor abilities compared to traditional alkyl phosphines, leading to highly active catalysts. gessnergroup.com

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphines, acting as strong σ-donors that form robust bonds with metal centers. rptu.de Iridium(I) NHC complexes of the type [Ir(NHC)(COD)Cl] are readily synthesized by reacting [Ir(COD)Cl]₂ with the appropriate NHC precursor, often via an NHC-Ag carbene transfer agent. rsc.org

The electronic properties of the NHC ligand significantly influence catalytic performance. For example, in the transfer hydrogenation of ketones and aldehydes, an iridium complex with a 5,6-dimethyl substituted benzimidazol-2-ylidene ligand (a more electron-donating NHC) exhibited higher catalytic activity than its non-dimethylated analogue. rsc.org The steric bulk of the NHC ligand also plays a role, with inequivalent methyl groups observed in the ¹H NMR spectra of some [Ir(COD)(NHC)Cl] complexes, suggesting restricted rotation around the C-N bond due to the bulky cyclooctadiene ligand. chemrxiv.org

Functionalized NHC ligands featuring donor pendants introduce the concept of hemilability, where the donor arm can reversibly coordinate to the metal center. nih.govacs.org This fluxional behavior is considered beneficial in catalysis. nih.gov Iridium(I) complexes with N-donor-functionalized NHCs have shown remarkable performance in catalytic transfer hydrogenation. nih.govacs.org For instance, an iridium(I) Fischer aminocarbene complex with a pendant N-donor moiety yielded excellent results in transfer hydrogenation, achieving turnover frequencies up to 445 h⁻¹. acs.org The hemilabile fragment can coordinate to the iridium center in cationic complexes but may remain uncoordinated in neutral species. acs.org

Bis(imino)acenaphthene (BIAN) ligands are redox-active, N,N-chelating ligands that can stabilize metal ions in various oxidation states through their strong σ-donor and π-acceptor properties. researchgate.net A series of iridium complexes with bis(diisopropylphenyl)iminoacenaphthene (dpp-bian) have been synthesized from [Ir(COD)Cl]₂, including the neutral complex [Ir(cod)(dpp-bian)Cl]. documentsdelivered.comnih.gov X-ray diffraction analysis of this complex reveals a square-pyramidal geometry with the iridium coordination environment consisting of two nitrogen atoms from the dpp-bian ligand, two π-bonds from the cyclooctadiene, and a chloride ion. mdpi.comsemanticscholar.org The formation of a dpp-bian radical anion can occur through electron density transfer from the iridium(I) center. mdpi.com

Other N-donor ligands are also commonly used. For example, 2,2'-bipyridyl serves as a ligand in iridium-catalyzed C-H bond activation reactions, such as the borylation of arenes. tcichemicals.com The study of salicylaldimine and picolinamide (B142947) ancillary ligands in cyclometalated iridium complexes highlights how different N-donor coordination modes can significantly impact photoluminescence quantum yields, a principle relevant to the design of catalytic systems. rsc.org

The development of asymmetric catalysis is a primary goal in modern synthesis, and chiral iridium complexes are valuable tools for the stereocontrolled functionalization of C-H bonds. nih.govnih.gov Starting from [Ir(COD)Cl]₂, a wide array of chiral catalysts can be generated by introducing chiral ligands. nih.gov These ligands create a chiral environment around the iridium center, enabling the enantioselective synthesis of complex molecules from simple precursors. enamine.netnih.gov

Chiral chelating diphosphines are a prominent class of ligands used in rhodium and ruthenium complexes for asymmetric hydrogenation, and similar strategies are applied to iridium. enamine.net The development of novel chiral ligands, such as those derived from natural terpenoids, continues to expand the toolkit for asymmetric synthesis. enamine.net Palladium catalysts with chiral phosphine ligands like Sadphos have been successfully used for constructing inherently chiral molecules, demonstrating a strategy that can inform the design of iridium-based systems. nih.gov Chiral N-heterocyclic carbene ligands have also been applied in palladium, iridium, and rhodium complexes for asymmetric catalysis. researchgate.net

Electronic and Steric Influences of Ligands

The catalytic activity of iridium complexes is governed by a delicate balance of electronic and steric effects imparted by the ancillary ligands. rsc.org The electronic properties of a ligand, whether it is electron-donating or electron-withdrawing, directly modulate the electron density at the iridium center. nih.gov This, in turn, influences the metal's reactivity in key catalytic steps like oxidative addition and reductive elimination.

Steric hindrance, or the bulkiness of a ligand, is equally critical. It can influence substrate approach, control selectivity, and stabilize the metal center. rsc.orgnih.gov In [Ir(COD)(NHC)Cl] complexes, the bulky cyclooctadiene ligand can restrict the rotation of bulky NHC ligands. chemrxiv.org In iridium-catalyzed hydrogen borrowing reactions, the steric effect of phosphine ligands is a key factor; increased steric bulk can hinder the release of the ligand to create the necessary open coordination sites for catalysis. nih.gov The combination of bulky groups on both the primary cyclometalated ligand and the ancillary β-diketonate ligand in certain iridium(III) phosphors has been shown to lead to high-performance light-emitting devices, illustrating the power of steric design. rsc.org

Solvation and Additive Effects on Catalytic Performance

The performance of a catalytic system based on chloro(1,5-cyclooctadiene)iridium(I) dimer is not solely dependent on the ligand structure but is also significantly influenced by the solvent and the presence of various additives. tcichemicals.comacs.org

Solvents can affect catalyst solubility, stability, and reactivity. In some catalytic systems, polar solvents like acetonitrile (B52724) are necessary to ensure the solubility of charged intermediates. rptu.de However, certain solvents can also act as inhibitors. Studies on iridium-catalyzed N-alkylation have shown that Lewis donor solvents can compete for coordination sites on the iridium center, thereby inhibiting the catalytic process. nih.gov The choice of solvent can also influence the selectivity of a reaction; for example, the selectivity of phenylacetylene (B144264) hydrosilylation catalyzed by an iridium-phosphine complex depends on the presence and concentration of acetonitrile. researchgate.netacs.org

Additives such as bases, salts, and co-catalysts are often essential components of the reaction mixture. Bases like potassium tert-butoxide (t-BuOK) or triethylamine (B128534) are frequently required to facilitate key steps, such as the deprotonation of a pro-ligand or the activation of a substrate. tcichemicals.comrptu.de In transfer hydrogenation reactions, a base is a common requirement, although its concentration can sometimes be minimized with a highly active catalyst. acs.org Additives like potassium fluoride (B91410) (KF) and 18-crown-6 (B118740) can be used to promote certain transformations, such as iridium-catalyzed allylic substitution reactions. tcichemicals.com The degradation of the catalyst itself can sometimes be influenced by the reaction conditions, highlighting the importance of the entire system's composition. nih.gov

Advanced and Emerging Research Areas

Electrocatalysis with Iridium-Cyclooctadiene Complexes

Iridium complexes derived from chloro(1,5-cyclooctadiene)iridium(I) dimer are at the forefront of research into electrocatalytic processes, particularly for oxidation reactions that are fundamental to energy conversion and storage technologies.

Water Oxidation

The electrochemical oxidation of water to produce dioxygen is a critical bottleneck in the development of water-splitting technologies for hydrogen fuel production. acs.org Iridium-based molecular catalysts are among the most promising candidates for this transformation due to their high activity and stability. acs.orgrsc.org

Iridium chloro-1,5-cyclooctadiene dimer serves as a precursor to active water oxidation catalysts (WOCs). nih.gov Under oxidative conditions, the cyclooctadiene ligand can be removed, allowing for the formation of catalytically active iridium species. nih.gov Research has shown that organometallic iridium precatalysts can form homogeneous WOCs with very high activity. rsc.org The nature of the ligand environment around the iridium center significantly influences the catalyst's activity and overpotential. acs.org For instance, cyclometalated iridium(III) aquo complexes have been shown to be efficient and tunable catalysts for the homogeneous oxidation of water. researchgate.net The catalytic cycle is believed to involve high-valent iridium-oxo species as key intermediates.

However, a significant challenge in this area is the potential for the molecular catalyst to degrade and form iridium oxide (IrOx) nanoparticles, which are themselves active water oxidation catalysts. acs.org Discerning whether the catalysis is truly homogeneous or if it proceeds via heterogeneous IrOx nanoparticles is a key area of investigation. acs.org

Oxidation of Other Substrates (e.g., Halides, Ammonia)

Beyond water oxidation, iridium complexes derived from chloro(1,5-cyclooctadiene)iridium(I) dimer are being explored for the electrocatalytic oxidation of other small molecules. While specific detailed research on halide and ammonia (B1221849) oxidation using catalysts directly prepared from this compound is less prevalent in the provided search results, the fundamental principles of iridium's catalytic activity in oxidation reactions suggest potential applications in these areas. The ability of iridium to access multiple oxidation states is key to its catalytic prowess.

Photoredox Catalysis

Iridium complexes, often synthesized from precursors like this compound, are powerful photoredox catalysts. researchgate.netsigmaaldrich.com These catalysts can absorb visible light and use the energy to facilitate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. researchgate.netrsc.org

Iridium-based photoredox catalysis has been successfully applied to various organic reactions, including reductive dehalogenations and C(sp3)-C(sp2) cross-coupling reactions. sigmaaldrich.comchemrxiv.org A dual-catalyst system employing an iridium photoredox catalyst and a nickel catalyst has proven effective for the cross-coupling of alkylboron nucleophiles. sigmaaldrich.com In this system, the iridium catalyst absorbs light and initiates a SET process that generates an alkyl radical from a potassium organotrifluoroborate, which then participates in the nickel-catalyzed cross-coupling. sigmaaldrich.com

A significant area of development is the creation of recyclable and sustainable iridium photocatalysts. One approach involves attaching the iridium complex to a solid support, creating a heterogenized catalyst that can be easily separated from the reaction mixture and reused. chemrxiv.org Another strategy involves designing water-soluble iridium photocatalysts that can be used in aqueous media, reducing the reliance on organic solvents. rsc.org

Applications in Signal Amplification by Reversible Exchange (SABRE)

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances Nuclear Magnetic Resonance (NMR) signals of small molecules. nih.govresearchgate.net This method utilizes an iridium catalyst, often generated in situ from chloro(1,5-cyclooctadiene)iridium(I) dimer, to transfer the spin order from parahydrogen (a spin isomer of H2) to a substrate molecule. nih.govrsc.org

Hyperpolarization Transfer Mechanisms

The SABRE process involves the reversible binding of both parahydrogen and a substrate to an iridium complex. nih.govrsc.org This transient formation of a complex, such as [Ir(H)2(substrate)n(L)m]Cl (where L is an ancillary ligand), allows for the transfer of polarization from the parahydrogen-derived hydride ligands to the nuclear spins of the coordinated substrate through scalar (J)-coupling interactions. nih.govnih.gov The hyperpolarized substrate then dissociates from the complex, and the process can be repeated, leading to a catalytic enhancement of the NMR signal of the free substrate in solution. nih.govnih.gov The efficiency of this transfer is dependent on the lifetime of the iridium complex and the strength of the J-couplings. acs.org Polarization transfer can occur spontaneously at low magnetic fields or can be driven by radiofrequency fields at high magnetic fields. researchgate.netnih.gov

Catalyst Optimization for SABRE Enhancement

Optimizing the iridium catalyst is crucial for maximizing the efficiency of the SABRE process. Research in this area focuses on modifying the ligand environment around the iridium center to tune the catalyst's properties. rsc.orgrsc.org The steric and electronic properties of the ligands, particularly N-heterocyclic carbenes (NHCs), can significantly influence the substrate exchange rates and, consequently, the level of signal enhancement. rsc.orgrsc.org

For instance, the use of bidentate NHC ligands has been shown to be effective for the hyperpolarization of sterically hindered substrates. rsc.orgrsc.org By carefully designing the NHC ligand, the substrate affinity can be tuned to achieve optimal SABRE efficiency. rsc.org Another approach to catalyst optimization involves the development of water-soluble iridium catalysts to expand the applicability of SABRE to biological systems. rsc.org Furthermore, the development of perfluorinated SABRE catalysts has been shown to facilitate catalyst removal from the hyperpolarized product, addressing concerns about iridium toxicity for in vivo applications. nih.gov

Iridium-Catalyzed C-H Activation in Fine Chemical Synthesis

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, has proven to be a versatile and highly effective catalyst precursor for a variety of C-H activation reactions, enabling the synthesis of complex fine chemicals with high precision and efficiency. This section delves into the detailed research findings of its application in key C-H functionalization reactions, namely borylation and silylation, which are pivotal for creating valuable intermediates in the pharmaceutical, agrochemical, and materials science industries.

C-H Borylation of Arenes and Heteroarenes

Iridium-catalyzed C-H borylation is one of the most powerful methods for the synthesis of aryl- and heteroarylboronate esters, which are key building blocks for Suzuki-Miyaura cross-coupling reactions. wikipedia.org The catalyst system, often generated in situ from [Ir(COD)Cl]₂ or its derivative [Ir(OMe)(COD)]₂ and a bipyridine-based ligand, demonstrates broad substrate scope and functional group tolerance. kiku.dk

Research Findings:

Detailed studies have revealed that the choice of ligand and reaction conditions is crucial for catalytic efficiency and selectivity. For instance, the combination of [Ir(COD)Cl]₂ with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) is a widely used system for the borylation of arenes using bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org The regioselectivity of these reactions is typically governed by steric factors, with borylation occurring at the least hindered C-H bond. wikipedia.org

In the case of heteroaromatic compounds, electronic effects play a more dominant role. wikipedia.org For example, heteroarenes like furans, pyrroles, and thiophenes are preferentially borylated at the C-H bond alpha to the heteroatom, which is generally the most acidic position. wikipedia.org

Research into the borylation of more complex heterocycles, such as quinolines, has shown that a subtle interplay of both steric and electronic factors dictates the final product distribution. For unsubstituted quinoline (B57606), borylation primarily occurs at the C-3 position. kiku.dk The reaction is sensitive to the substitution pattern on the quinoline ring, and by adjusting reaction conditions, such as temperature, it is possible to influence the regiochemical outcome. kiku.dk For example, lower temperatures can enhance electronic selectivity over steric hindrance. kiku.dk

A significant finding in this area is the difference in reactivity between in situ generated catalysts and preformed catalyst complexes. In the borylation of N-Boc-indole, the preformed neutral catalyst [Ir(Cl)(COD)(1,10-phenanthroline)] was found to give consistently high yields (99%), whereas the catalyst formed in situ from [Ir(COD)Cl]₂ and 1,10-phenanthroline (B135089) gave highly variable results (0-94% conversion). acs.orgacs.org This inconsistency was attributed to the competing formation of a catalytically inactive cationic iridium complex in non-coordinating solvents. acs.orgacs.org

Table 1: Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes

Substrate Borylating Agent Ligand Product(s) Yield/Conversion Reference
N-Boc-indole B₂pin₂ 1,10-phenanthroline 3-borylated indole 99% acs.orgacs.org
N-TIPS-indole B₂pin₂ dtbpy 3-borylated indole 83% acs.org
N-Boc-indole HBpin dtbpy 3-borylated indole 65% acs.org
Unsubstituted Quinoline B₂pin₂ dtbpy 3-borylated quinoline Good yield kiku.dk

Directed C-H Silylation

Another powerful application of iridium catalysis is the directed C-H silylation of arenes, which provides access to valuable organosilane compounds. These products can be readily transformed into a variety of other functional groups, making them versatile synthetic intermediates. The [Ir(COD)Cl]₂ dimer, or its methoxy (B1213986) analogue [Ir(OMe)(COD)]₂, is a common precursor for the active catalyst in these transformations.

Research Findings:

A key strategy in this area involves the use of a directing group on the substrate to guide the iridium catalyst to a specific C-H bond, typically in the ortho position. The hydroxyl group has been effectively employed as a formal directing element for the ortho-silylation of aryl ketones, benzaldehydes, and benzyl (B1604629) alcohols. nih.gov The reaction proceeds through a one-pot, two-step sequence: first, the in situ formation of a (hydrido)silyl ether from the starting alcohol or ketone, followed by an iridium-catalyzed dehydrogenative cyclization to form a benzoxasilole. nih.gov This process occurs under relatively mild conditions (80–100 °C) with low catalyst loadings (1 mol %) and uses norbornene as a hydrogen acceptor. nih.gov

The scope of this reaction is broad, tolerating a range of functional groups and substitution patterns on the aromatic ring. nih.gov For example, the silylation of secondary C(sp³)–H bonds γ to an oxygen atom in secondary alcohols and ketones has been achieved with high stereoselectivity, leading to the formation of anti-1,3-diols after oxidation of the resulting oxasilolane. nih.gov This transformation is facilitated by a catalyst generated from [Ir(cod)OMe]₂ and a simple bisamidine ligand, demonstrating high site-selectivity for the γ C-H bond over other C-H bonds in the molecule. nih.gov

More recent developments have shown that iridium(I) complexes bearing bidentate N-heterocyclic carbene (NHC) ligands are also highly efficient catalysts for dehydrogenative directed C-H silylation of arenes, providing excellent ortho-selectivity. rsc.org These reactions can be performed under mild conditions and are applicable to a variety of directing groups. rsc.org

Table 2: Iridium-Catalyzed Directed C-H Silylation

Substrate Type Silylating Agent Directing Group Product Type Catalyst System Reference
Aryl ketones, Benzyl alcohols Et₂SiH₂ Hydroxyl Benzoxasiloles [Ir(cod)OMe]₂ / 1,10-phenanthroline nih.gov
Secondary alcohols/ketones (Hydrido)silyl ether Hydroxyl (forms silyl (B83357) ether) γ-silylated oxasilolanes [Ir(cod)OMe]₂ / bisamidine ligand nih.gov
2-phenylpyridine (B120327) HSiMe(OSiMe₃)₂ Pyridyl ortho-silylated arene [Ir(cod)Cl]₂ / Ligand rsc.org

Conclusion and Future Research Directions

Summary of Key Research Advances

Research on chloro(1,5-cyclooctadiene)iridium(I) dimer has led to significant breakthroughs in catalysis. It is a key starting material for creating catalysts used in hydrogenation, hydrogen-transfer reactions, and various other organic transformations. fishersci.bechemicalbook.com

A notable advancement is the development of new iridium catalysts for the selective alkylation of amines with alcohols under mild conditions. nih.gov These catalysts, derived from [Ir(COD)Cl]₂, also facilitate the synthesis of quinolines through acceptor-less dehydrogenative condensation. nih.gov Furthermore, research has demonstrated the use of [Ir(COD)Cl]₂ in creating catalysts for the intramolecular hydroamination of unactivated alkenes, a significant achievement in C-N bond formation. acs.orgnih.gov

Recent studies have also highlighted the versatility of [Ir(COD)Cl]₂ in photocatalysis. Iridium complexes derived from this dimer are effective photocatalysts due to their unique photophysical and photochemical properties, enabling a wide range of light-mediated transformations. acs.org Additionally, new methods have been developed to improve the synthesis of [Ir(COD)Cl]₂ itself, making the process more efficient and environmentally friendly. google.com A novel process for recycling organoiridium waste to produce [(1,5-cyclooctadiene)IrCl]₂ has also been reported, offering a sustainable approach to recovering this valuable element. rsc.org

The following table summarizes some key catalytic applications that have been advanced using catalysts derived from chloro(1,5-cyclooctadiene)iridium(I) dimer:

Catalytic ReactionDescriptionKey Findings
Hydrogen Isotope Exchange (HIE) Introduction of deuterium (B1214612) or tritium (B154650) into organic molecules.Development of novel iridium catalysts with N-heterocyclic carbene and phosphine (B1218219) ligands for selective C-H activation and isotope insertion. researchgate.net
Transfer Hydrogenation Reduction of carbonyl compounds using a hydrogen donor.Iridium complexes with a dual catalytic function in both transfer hydrogenation and photomediated transformations have been synthesized. acs.org
Amine Alkylation Synthesis of substituted amines from alcohols.A new family of iridium catalysts stabilized by P,N-ligands enables this reaction under mild conditions. nih.gov
Intramolecular Hydroamination Formation of cyclic amines from aminoalkenes.[Ir(COD)Cl]₂ has been identified as a highly effective precatalyst for this transformation. acs.orgnih.gov
Allenylic Cyanomethylation A novel method for creating α-allenylic acetonitriles.A cooperative iridium and Lewis acid catalytic system enables this enantioselective transformation. acs.org

Persistent Challenges in Iridium Chloro-1,5-Cyclooctadiene Research

Despite the significant progress, several challenges remain in the field. A primary issue is the cost and limited availability of iridium, which is a precious metal. This necessitates the development of highly efficient catalytic systems with low catalyst loadings and robust recycling protocols. rsc.org

Another challenge lies in understanding the precise mechanisms of catalysis. While significant strides have been made, particularly in hydroamination reactions, a deeper comprehension of the active catalytic species and the factors controlling selectivity and reactivity is still needed. acs.orgnih.gov For instance, the stability of the cyclooctadiene (COD) ligand under certain reaction conditions is a subject of ongoing investigation, with evidence suggesting it can be hydrogenated, which would alter the nature of the active catalyst. researchgate.net

Furthermore, expanding the substrate scope and functional group tolerance of iridium-catalyzed reactions remains a key objective. While many transformations are highly effective for specific substrates, developing more general and versatile catalysts is crucial for broader applications in complex molecule synthesis. researchgate.net

The table below outlines some of the persistent challenges in this area of research:

ChallengeDescription
Catalyst Deactivation Loss of catalytic activity over time due to various factors.
Ligand Design The need for new ligands to control the activity and selectivity of the iridium center. researchgate.net
Reaction Conditions The requirement for harsh conditions (e.g., high temperatures) for some reactions.
Cost and Sustainability The high cost of iridium and the need for more sustainable catalytic processes. rsc.org

Future Prospects for Catalytic Innovation and Fundamental Understanding

The future of research on chloro(1,5-cyclooctadiene)iridium(I) dimer is promising, with several exciting directions for exploration. A major focus will be on the development of more sustainable catalytic systems. This includes designing catalysts that can operate under milder conditions, in greener solvents, and with even lower catalyst loadings. northwestern.edursc.org The use of iridium complexes in green energy applications, such as water splitting for hydrogen production, is a particularly promising area of future research. northwestern.edu

Innovations in ligand design will continue to be a driving force in the field. The synthesis of new ligands will enable greater control over the chemo-, regio-, and enantioselectivity of iridium-catalyzed reactions. nih.govacs.org This will be crucial for the application of these catalysts in the synthesis of complex, high-value molecules such as pharmaceuticals and natural products. researchgate.net

There is also a growing interest in leveraging computational chemistry to gain a deeper understanding of reaction mechanisms and to guide the rational design of new catalysts. acs.orgnih.gov Combining experimental and theoretical approaches will be essential for tackling the remaining challenges and unlocking the full potential of iridium catalysis.

Finally, the exploration of novel applications for iridium catalysts derived from [Ir(COD)Cl]₂ will continue to expand. This includes their use in materials science, for example, in the synthesis of phosphorescent materials for organic light-emitting diodes (OLEDs), and in the development of new analytical techniques. acs.org

Future Research DirectionPotential Impact
Green Catalysis Development of more environmentally friendly and sustainable chemical processes. northwestern.edu
Advanced Ligand Synthesis Creation of highly selective and active catalysts for complex chemical transformations. nih.govacs.org
Computational Modeling Deeper understanding of reaction mechanisms and rational catalyst design. acs.orgnih.gov
New Applications Expansion of iridium catalysis into new areas such as materials science and bioimaging. acs.org

Q & A

Q. What criteria define a robust literature review for mechanistic studies of iridium complexes?

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